Z-Ser-Ala-OH (N-benzyloxycarbonyl-L-seryl-L-alanine) is a highly pure, N-terminally protected dipeptide building block featuring an unprotected seryl hydroxyl group and a free C-terminal carboxyl. In procurement and material selection, its primary value lies in serving as a pre-assembled sequence for complex peptide synthesis, a direct precursor for dehydroalanine (ΔAla) motifs, and a highly specific structural motif for enzymatic assays. By offering a pre-formed Ser-Ala bond, it allows chemists to bypass the inefficiencies of stepwise serine coupling, making it a critical raw material for the convergent synthesis of therapeutic peptides, antimicrobial compounds, and enzyme inhibitors [1].
A buyer might consider substituting Z-Ser-Ala-OH with the sequential coupling of Cbz-Ser-OH and an alanine derivative. However, this generic substitution frequently fails in practice because the unprotected hydroxyl group of serine is highly prone to competitive O-acylation during standard carbodiimide or phosphonium-based activation. To avoid this in stepwise synthesis, expensive O-tBu protected serine derivatives (e.g., Cbz-Ser(tBu)-OH) must be procured, which adds subsequent deprotection steps and reduces overall atom economy. Procuring the pre-formed Z-Ser-Ala-OH dipeptide circumvents these side reactions entirely, ensuring high stereochemical fidelity, preventing epimerization at the serine alpha-carbon, and streamlining fragment condensation workflows [1].
When synthesizing Ser-Ala containing sequences, utilizing the pre-formed Z-Ser-Ala-OH dipeptide eliminates the need for stepwise coupling of an unprotected serine, which typically results in competitive O-acylation. Fragment condensation using Z-Ser-Ala-OH yields significantly higher target peptide recovery compared to the stepwise addition of Cbz-Ser-OH, as the pre-formed dipeptide bypasses hydroxyl side-reactions during the critical Ser-Ala bond formation [1].
| Evidence Dimension | Overall coupling yield for Ser-Ala motif insertion |
| Target Compound Data | >92% yield using pre-formed Z-Ser-Ala-OH |
| Comparator Or Baseline | ~75% yield using stepwise Cbz-Ser-OH + H-Ala-OH coupling |
| Quantified Difference | 17% higher absolute yield with reduced O-acylated byproduct formation |
| Conditions | Solution-phase coupling using standard carbodiimide/HOBt activation |
Procuring the pre-formed dipeptide reduces synthetic steps, eliminates the need for expensive O-protected serine derivatives, and simplifies downstream HPLC purification.
The unprotected hydroxyl group of the serine residue in Z-Ser-Ala-OH makes it an ideal substrate for targeted dehydration to form dehydroalanine (ΔAla) motifs. Compared to attempting dehydration on longer, more complex peptide chains where side reactions (like backbone cleavage or unintended epimerization) occur, dehydrating the Z-Ser-Ala-OH dipeptide directly yields Z-ΔAla-Ala-OH with high conversion rates prior to further chain elongation [1].
| Evidence Dimension | Dehydration conversion efficiency to ΔAla |
| Target Compound Data | >85% conversion to Z-ΔAla-Ala-OH |
| Comparator Or Baseline | <60% conversion when dehydrating Ser within a >5-mer peptide chain |
| Quantified Difference | >25% improvement in dehydration yield |
| Conditions | Mesylation followed by base-promoted elimination (e.g., using Martin sulfurane or MsCl/Et3N) |
For researchers synthesizing antimicrobial peptides containing ΔAla, using this specific dipeptide as a starting material ensures higher yields and avoids late-stage synthesis failures.
Z-Ser-Ala-OH and its derivatives are utilized as highly specific substrates for characterizing novel ribosomal aryl-peptidyl amidases. Unlike generic protease substrates, the Z-Ser-Ala sequence provides the exact structural recognition motif required by these specialized endopeptidases, allowing for precise kinetic profiling without background cleavage from non-specific exopeptidases [1].
| Evidence Dimension | Enzyme cleavage specificity (Signal-to-noise ratio in complex lysates) |
| Target Compound Data | High specific cleavage by target aryl-peptidyl amidases |
| Comparator Or Baseline | Generic substrates (e.g., L-Leu-p-nitroanilide) cleaved by broad-spectrum aminopeptidases |
| Quantified Difference | >10-fold higher specificity for target endopeptidases in crude bacterial extracts |
| Conditions | Enzymatic assay in 0.1 M phosphate buffer (pH 7.0) using crude cell extracts |
Procuring this specific sequence is critical for enzymologists who need to isolate or characterize specific endopeptidase activities without interference from general proteases.
Z-Ser-Ala-OH is the right choice as a building block for the convergent synthesis of larger peptides containing the Ser-Ala motif. By using this pre-formed dipeptide, chemists prevent O-acylation side reactions and bypass the need for expensive O-protected serine derivatives, streamlining the scale-up of therapeutic peptides [1].
Because of its unprotected serine hydroxyl group, Z-Ser-Ala-OH serves as a highly efficient precursor for generating dehydroalanine (ΔAla) containing dipeptides (Z-ΔAla-Ala-OH). This makes it an essential starting material for synthesizing complex natural products and antimicrobial peptides where early-stage dehydration is required for optimal yields [2].
In biochemistry and microbiology, Z-Ser-Ala-OH is utilized as a specific substrate for the detection and kinetic characterization of aryl-peptidyl amidases and specialized endopeptidases. It is highly preferred over generic substrates when assaying crude bacterial extracts to avoid false positives from broad-spectrum exopeptidases [3].